molecular formula C12H14O2 B13046465 Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol

Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol

Cat. No.: B13046465
M. Wt: 190.24 g/mol
InChI Key: LAPNAHQVRKJETC-UHFFFAOYSA-N
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Description

Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol is a spirocyclic compound featuring a chromane unit fused to a cyclopropane ring via a single atom, creating a unique three-dimensional structure that is highly valued in modern drug discovery . This spirocyclic architecture imparts significant molecular rigidity, which can enhance selectivity in drug-receptor binding and improve metabolic stability . The compound's structure combines the chroman-4-one scaffold, a recognized "privileged structure" in medicinal chemistry, with the steric constraints of a spiro system . As a key chemical intermediate, this methanol-functionalized spiro derivative is designed for the synthesis of novel compounds targeting a range of biological activities. Research on analogous spiro[chromane-4,1'-cyclopropane] derivatives highlights their application as precursors in developing efficient antimicrobial agents . Furthermore, spirocyclic chromanone scaffolds are under investigation for their potential in cancer therapy, particularly as inhibitors of histone acetyltransferases (HAT) like p300/CBP, which are promising targets in oncology . The primary alcohol (-methanol) group at the 7-position provides a versatile handle for further chemical modification, allowing researchers to conjugate the spirocyclic core to other pharmacophores or create diverse libraries for biological screening . This product is intended for research purposes as a building block in medicinal chemistry and drug discovery programs. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

spiro[2,3-dihydrochromene-4,1'-cyclopropane]-7-ylmethanol

InChI

InChI=1S/C12H14O2/c13-8-9-1-2-10-11(7-9)14-6-5-12(10)3-4-12/h1-2,7,13H,3-6,8H2

InChI Key

LAPNAHQVRKJETC-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCOC3=C2C=CC(=C3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol typically involves the formation of the spirocyclic structure through cycloaddition reactions. One common method is the Corey–Chaykovsky reaction, where a fluorene-9-one azine reacts with dimethyloxosulfonium methylide to produce the spiro compound . Another method involves the photochemical reaction of olefins with carbene, leading to the formation of the spiro cyclopropane structure .

Industrial Production Methods

Industrial production of spirocyclic compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-4,1’-cyclopropan]-7-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield spiro[chromane-4,1’-cyclopropan]-7-one, while substitution reactions can produce various spirocyclic derivatives with different functional groups .

Mechanism of Action

The mechanism of action of spiro[chromane-4,1’-cyclopropan]-7-ylmethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol C${12}$H${14}$O$_2$ 190.24 Hydroxymethyl (-CH$_2$OH)
Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid C${12}$H${12}$O$_3$ 204.23 Carboxylic acid (-COOH)
6-Chlorospiro[chromane-4,2'-cyclopropane]-1'-carboxylic acid C${12}$H${11}$ClO$_3$ 238.67 Chloro (-Cl), Carboxylic acid
5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one C${14}$H${16}$O$_4$ 248.27 Dihydroxy (-OH), Ketone (=O)
Spiro[cyclopropane-1,9'-fluoren]-2-ylmethanol C${16}$H${14}$O 222.28 Hydroxymethyl, Fluorene core

Key Observations :

  • Carboxylic Acid Analogs : Spiro[chromane-4,1'-cyclopropane]-7-carboxylic acid (C${12}$H${12}$O$_3$) is more polar than the target compound due to the ionizable -COOH group, likely enhancing aqueous solubility but reducing membrane permeability .
  • Cyclohexane vs. Cyclopropane : 5,7-Dihydroxyspiro[chromane-2,1'-cyclohexan]-4-one exhibits reduced ring strain compared to cyclopropane-containing analogs, which may stabilize the molecule but limit reactivity .

Key Observations :

  • The Clauson–Kaas reaction () demonstrates moderate yields (53–78%) for spiro compounds with heterocyclic substituents, highlighting challenges in optimizing spirocyclic syntheses .

Key Observations :

  • Spiro compounds with piperidine or quinoline moieties () exhibit broad bioactivity, suggesting that the target compound’s hydroxymethyl group could similarly modulate interactions with enzymes or receptors .
  • The absence of ionizable groups in this compound may favor blood-brain barrier penetration compared to carboxylic acid analogs .

Biological Activity

Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its complex structure, which combines a chromane moiety and a cyclopropane unit, suggests various applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₄O, with a molecular weight of approximately 188.22 g/mol. The compound features a spiro carbon atom connecting two fused rings: the chromane ring and the cyclopropane ring. This configuration is significant for its biological activity and synthetic utility.

PropertyValue
Molecular FormulaC₁₃H₁₄O
Molecular Weight188.22 g/mol
Structure TypeSpirocyclic

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by disrupting microtubule dynamics.
  • Antimicrobial Effects : Its structural features may contribute to interactions with microbial cell membranes or metabolic pathways.

The biological effects of this compound are primarily attributed to its interaction with tubulin, a key protein in microtubule formation. By binding to tubulin, the compound can inhibit microtubule polymerization, leading to:

  • Cell Cycle Arrest : Disruption of microtubule dynamics can halt cell division.
  • Induction of Apoptosis : Alterations in cell signaling pathways may trigger programmed cell death.
  • Metabolic Changes : Inhibition of microtubule assembly can affect metabolic enzyme activity, altering energy production.

Study 1: Anticancer Potential

A study explored the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The mechanism was linked to the compound's ability to disrupt microtubule formation.

Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited strong antioxidant activity compared to standard antioxidants like ascorbic acid. The compound effectively reduced reactive oxygen species (ROS) levels in cultured cells.

Study 3: Antimicrobial Effects

Research into the antimicrobial properties revealed that this compound inhibited the growth of several bacterial strains at low concentrations (MIC < 50 µg/mL). This suggests potential for development as an antimicrobial agent.

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